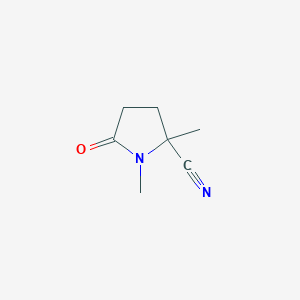

1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile

Descripción

1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile is a pyrrolidine derivative featuring a five-membered lactam ring with two methyl substituents at positions 1 and 2, a ketone group at position 5, and a nitrile group at position 2.

Propiedades

IUPAC Name |

1,2-dimethyl-5-oxopyrrolidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-7(5-8)4-3-6(10)9(7)2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFESTPUNHSGCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanoacetamide with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nucleophilic addition and cyclization to form the desired pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of 1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of catalysts and controlled temperature and pressure conditions.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism involves inducing cytotoxicity through apoptosis pathways, making it a candidate for further drug development in oncology .

- Antimicrobial Properties : Research indicates that this compound and its derivatives possess antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus. These findings are crucial in the search for new antibiotics in the face of rising antimicrobial resistance .

Biochemical Research

The compound plays a role in biochemical pathways:

- Enzyme Interaction : It acts as a substrate for enzymes involved in metabolic processes, particularly those linked to the γ-glutamyl cycle, which is essential for glutathione metabolism. This interaction can influence cellular oxidative stress responses .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various 5-oxopyrrolidine derivatives, including 1,2-dimethyl-5-oxopyrrolidine-2-carbonitrile. The MTT assay revealed that specific modifications to the structure enhanced cytotoxic effects on A549 cells compared to controls . The results are summarized in Table 1.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 1 | 15 | A549 (Lung) | Apoptosis induction |

| 2 | 25 | A549 (Lung) | Cell cycle arrest |

| 3 | 30 | HSAEC (Control) | Minimal toxicity |

Study on Antimicrobial Resistance

Another study focused on the antimicrobial efficacy of 1,2-dimethyl-5-oxopyrrolidine derivatives against multidrug-resistant Staphylococcus aureus. Results demonstrated promising activity against strains resistant to conventional treatments, highlighting its potential as a new therapeutic agent .

Summary of Applications

The applications of 1,2-dimethyl-5-oxopyrrolidine-2-carbonitrile can be categorized as follows:

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Anticancer drug development |

| Antimicrobial agents against resistant bacteria | |

| Biochemical Research | Substrate for metabolic enzymes |

Mecanismo De Acción

The mechanism of action of 1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Structural Analogues in Pyrrolidine Derivatives

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)

- Structure : A pyrrolidine ring with a methyl group at position 1, a ketone at position 5, and a carboxylic acid at position 3.

- Key Differences : Replaces the nitrile group with a carboxylic acid, altering solubility and reactivity. The absence of a second methyl group reduces steric hindrance compared to the target compound .

- Applications : Used as a building block in peptide synthesis due to its carboxylate functionality.

Pyridinecarbonitrile Derivatives

Pyridine-based analogs share the nitrile and oxo groups but differ in ring size (six-membered vs. five-membered pyrrolidine):

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 38076-79-8 | C7H5N2O | 135.13 | Methyl at C5, oxo at C2, nitrile at C3 |

| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 769-28-8 | C8H8N2O | 148.16 | Methyl at C4 and C6, oxo at C2, nitrile at C3 |

| 5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 1203898-28-5 | C10H10ClN2O | 210.65 | Chloro at C5, isopropyl at C6, oxo at C2 |

Key Observations :

- Ring Size Effects : Pyridine derivatives (six-membered) exhibit greater aromatic stability compared to pyrrolidine (five-membered), influencing electronic properties and metabolic stability in drug design .

- Functional Group Reactivity : The nitrile group in all analogs enables nucleophilic additions, while the oxo group participates in hydrogen bonding, critical for biological activity .

Comparison of Physicochemical Properties

Implications :

- The target compound’s nitrile group and dual methyl substituents likely improve bioavailability compared to carboxylic acid analogs but may reduce solubility relative to pyridine derivatives .

Actividad Biológica

1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of 1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile typically involves multi-step organic reactions that allow for the introduction of functional groups that enhance its biological activity. The synthetic routes often utilize starting materials such as pyrrolidine derivatives and involve cyclization and substitution reactions to achieve the desired structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, a study characterized the anticancer activity of various compounds against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives showed promising cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile | 25 | A549 |

| Cisplatin | 10 | A549 |

The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrrolidine ring significantly influenced cytotoxicity. Compounds with electron-withdrawing groups exhibited enhanced activity, suggesting that electronic effects play a crucial role in their mechanism of action.

Antimicrobial Activity

In addition to its anticancer properties, 1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile has also been evaluated for antimicrobial activity against multidrug-resistant strains of bacteria. The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating notable efficacy .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This dual action makes it a candidate for further development as an antimicrobial agent.

The biological activity of 1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile can be attributed to its interaction with specific biological targets:

- Cytotoxicity in Cancer Cells : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Antibacterial Mechanism : It inhibits bacterial growth by disrupting cell membrane integrity and inhibiting essential metabolic pathways.

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Lung Cancer : In vitro studies showed that treatment with 1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile led to a significant reduction in cell viability in A549 cells after 24 hours of exposure .

- Evaluation Against MRSA : Another study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.